

# A Technical Guide to Penicillic Acid: Structure, Properties, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Penillic acid*

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## Abstract

Penicillic acid, a mycotoxin produced by various species of *Penicillium* and *Aspergillus* fungi, has garnered significant attention in the scientific community due to its diverse biological activities.<sup>[1]</sup> First isolated in 1913 from corn infected with *Penicillium puberulum*, this polyketide metabolite exhibits a range of effects, including antibiotic, antiviral, antitumor, and cytotoxic properties.<sup>[2]</sup> Notably, it also functions as an inhibitor of critical biological pathways such as NF-κB signaling and bacterial quorum sensing. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and chemical synthesis of penicillic acid. It further delves into its mechanisms of action, supported by quantitative biological data and detailed experimental protocols for its isolation, characterization, and bioactivity assessment.

## Chemical Structure and Properties

Penicillic acid (CAS No: 90-65-3) is a γ-lactone that exists in tautomeric equilibrium with an open-chain keto acid form.<sup>[2]</sup> This structural duality is crucial to its chemical reactivity and biological activity.

IUPAC Name: (2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid Molecular Formula: C<sub>8</sub>H<sub>10</sub>O<sub>4</sub> Molecular Weight: 170.16 g/mol <sup>[1]</sup>

## Physicochemical Properties

Penicillic acid presents as crystalline needles when purified from petroleum ether and as large transparent rhombic crystals in its monohydrate form from water.<sup>[2]</sup> A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Penicillic Acid

Property	Value
Melting Point	83-84 °C (anhydrous); 58-64 °C (monohydrate) <sup>[2]</sup>
Solubility	Moderately soluble in cold water (2 g/100 mL). Freely soluble in hot water, ethanol, ether, benzene, and chloroform. Slightly soluble in hot petroleum ether. Practically insoluble in pentane-hexane. Soluble in DMF (30 mg/mL) and DMSO (30 mg/mL). <sup>[2]</sup>
UV-Vis Absorption ( $\lambda_{\text{max}}$ )	~220 nm <sup>[2]</sup>

## Spectral Data

The structural elucidation of penicillic acid is supported by various spectroscopic techniques.

- <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR):** While detailed assigned spectra are not readily available in all literature, NMR is a primary method for identification, confirming the presence of the methoxy group, the isopropenyl group, and the olefinic protons.
- Infrared (IR) Spectroscopy:** The IR spectrum of penicillic acid is characterized by absorption bands corresponding to O-H stretching of the carboxylic acid, C=O stretching of the ketone and lactone/acid, and C=C stretching of the alkene moieties.
- Mass Spectrometry (MS):** The mass spectrum of penicillic acid typically shows a molecular ion peak corresponding to its molecular weight. Common adducts observed include [M+H]<sup>+</sup> and [M+Na]<sup>+</sup>.<sup>[1]</sup> The top five peaks from a representative High-Resolution Mass Spectrum (HRMS) are detailed in Table 2.

Table 2: High-Resolution Mass Spectrometry Data for Penicillic Acid

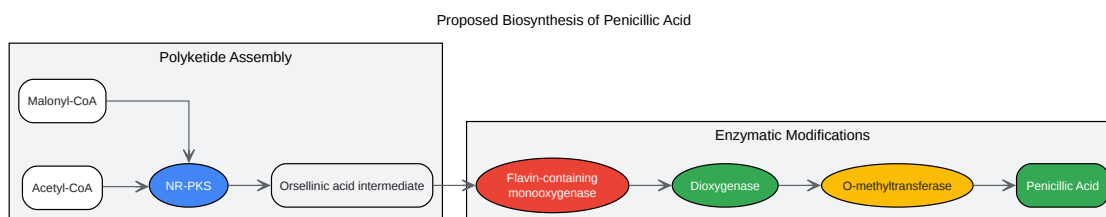
m/z	Intensity (relative to base peak)
125.0597	999
171.0652	541
111.0441	174
112.0519	99
153.0546	76

Data sourced from PubChem CID 1268111.[\[1\]](#)

## Synthesis of Penicillic Acid

### Biosynthesis

Penicillic acid is a secondary metabolite synthesized via the polyketide pathway in fungi. The biosynthetic gene cluster typically includes a non-reducing polyketide synthase (NR-PKS), a flavin-containing monooxygenase (FMO), an O-methyltransferase (OMeT), and a short-chain reductase (SDR). The pathway involves the assembly of a polyketide chain from acetyl-CoA and malonyl-CoA units, followed by a series of enzymatic modifications including oxidation, methylation, and cyclization to yield the final product. A proposed biosynthetic pathway is illustrated in the diagram below.



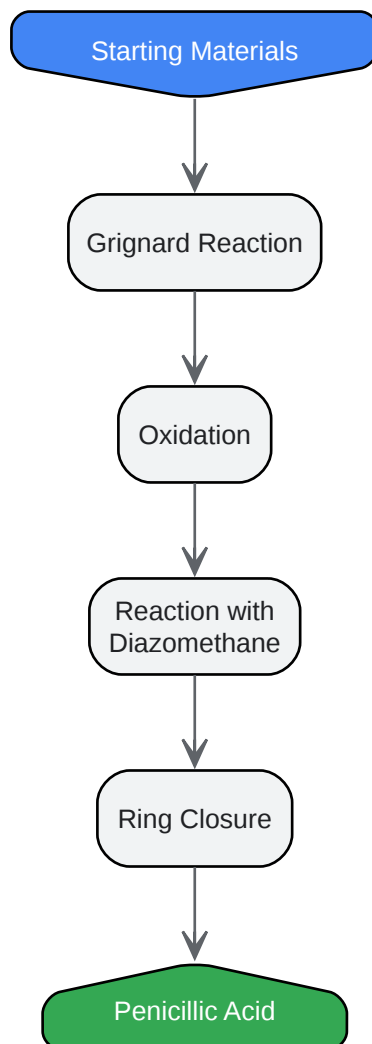
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Caption: Proposed biosynthetic pathway of penicillic acid.

## Chemical Synthesis

The first total synthesis of penicillic acid was reported by Ralph Raphael in 1947.[3] The synthesis provided definitive proof of its structure. A simplified workflow of this landmark synthesis is presented below.

## Raphael's Synthesis of Penicillic Acid (1947)



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Caption: Simplified workflow of Raphael's 1947 synthesis.

## Biological Activities and Mechanisms of Action

Penicillic acid exhibits a broad spectrum of biological activities, which are summarized in Table 3. Its reactivity, particularly the presence of an  $\alpha,\beta$ -unsaturated ketone system, allows it to form

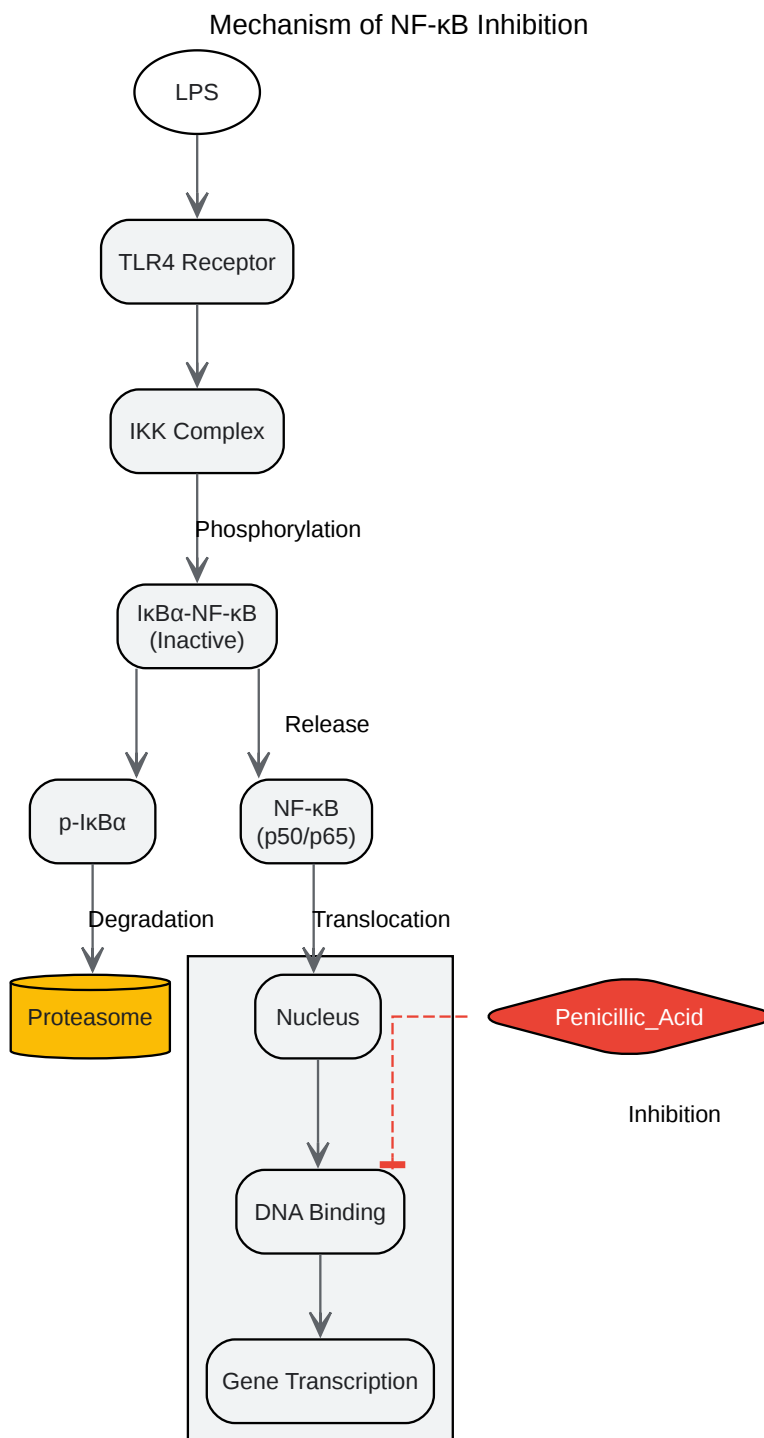
covalent adducts with nucleophiles such as the thiol groups of cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular pathways.

Table 3: Cytotoxic and Antimicrobial Activities of Penicillic Acid

Activity Type	Target Organism/Cell Line	Quantitative Data (IC <sub>50</sub> /MIC)
Antibacterial (MIC)	Xanthomonas albilineans	6 µg/mL[4]
Antibacterial (EC <sub>50</sub> )	Xanthomonas albilineans	3.703 µg/mL[4]
Cytotoxicity (IC <sub>50</sub> )	Rat Alveolar Macrophages	Significant chromium release at 0.1 mM[5]
Cytotoxicity (IC <sub>50</sub> )	A2o Cells (Fas-transfected)	Dose-dependent inhibition of DNA fragmentation (0-1000 µM)[5]

## Inhibition of NF-κB Signaling Pathway

Penicillic acid has been shown to be an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor involved in inflammatory responses, cell survival, and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and degradation of IκBα, allowing NF-κB (p50/p65 heterodimer) to translocate to the nucleus and activate gene transcription. Penicillic acid exerts its inhibitory effect by preventing the DNA binding of the p65 subunit of NF-κB.



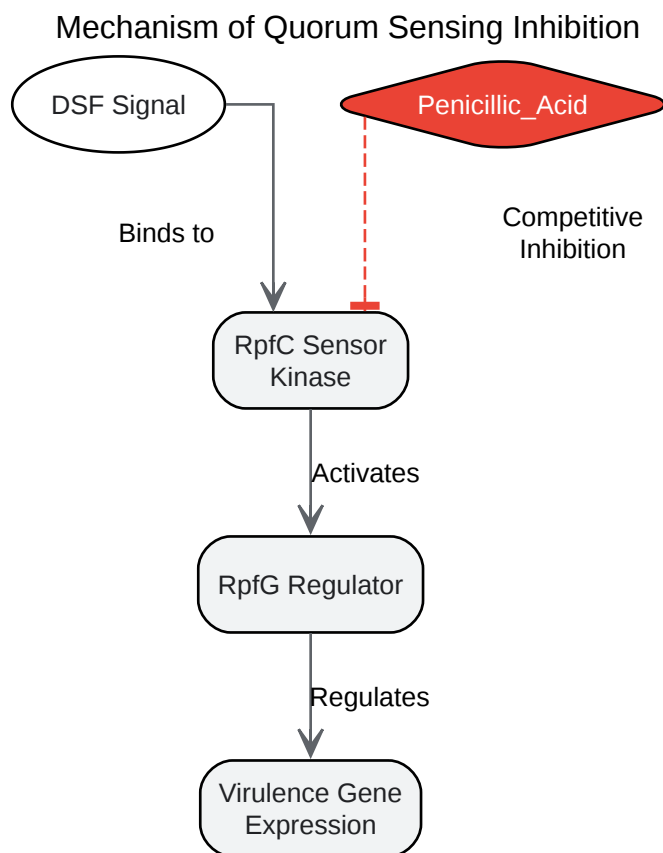
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Caption: Penicillic acid inhibits the NF- $\kappa$ B pathway.

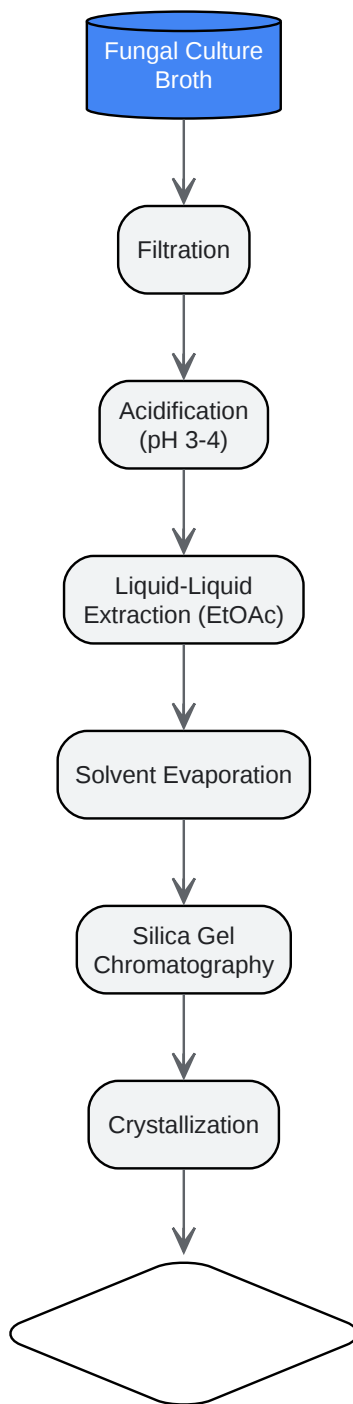
## Inhibition of Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In many pathogenic bacteria, QS controls the expression of virulence factors and biofilm formation. Penicillic acid has been identified as a quorum sensing inhibitor (QSI).[6] In the plant pathogen *Xanthomonas albilineans*, it competitively binds to the sensory histidine kinase RpfC, which is a key sensor in the Diffusible Signal Factor (DSF)-mediated QS system.[4] This binding disrupts the downstream signaling cascade, leading to the downregulation of virulence genes.





## Workflow for Penicillic Acid Isolation

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- To cite this document: BenchChem. [A Technical Guide to Penicillic Acid: Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1253385#chemical-structure-and-properties-of-penicillic-acid]

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